N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Overview
Description
“N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide” is a chemical compound. It is structurally distinct and acts as a positive allosteric modulator . It has been identified as a promising broad-spectrum anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dihedral angle between the phthalonitrile group and an isoindole-1,3-dione group . The compound consists of a phthalonitrile group and an isoindole-1,3-dione group connected by a flexible butoxy chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.22 g/mol . Other properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available for this specific compound .Scientific Research Applications
Pharmacological Profile
Isoindole structures are found in bioactive compounds with a range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties. They also serve as cyclooxygenase isoenzyme (COX-2) and thrombin inhibitors .
Material Science
Isoindole derivatives and oligomers are significant in material science due to their unique properties .
Synthetic Pigments
Isoindoles are used in the production of synthetic pigments such as pigment yellow 139 and pigment yellow 185, which are high-performance pigments used widely in various industries .
Biologically Active Compounds
Indole derivatives, which share a similar structural motif with isoindoles, are used for treating cancer cells, microbes, and various disorders due to their biological properties .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a derivative of indole, is a plant hormone that regulates growth. Similar derivatives also find application in agriculture as growth regulators .
Mechanism of Action
Target of Action
It is known that many indole derivatives have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .
properties
IUPAC Name |
N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8(2)12(19)16-15-11(18)7-17-13(20)9-5-3-4-6-10(9)14(17)21/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVIWSADGIMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127859 | |
Record name | 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide | |
CAS RN |
1338494-98-6 | |
Record name | 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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